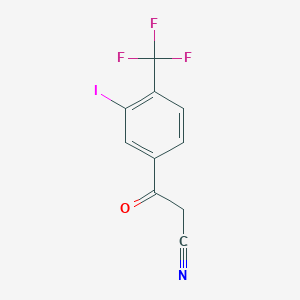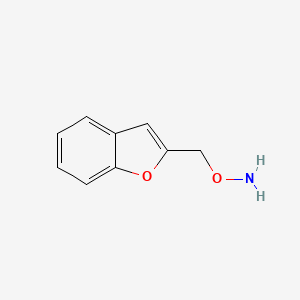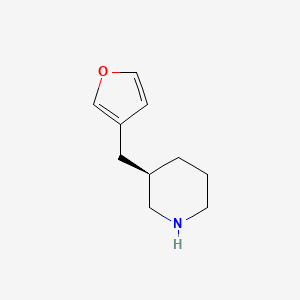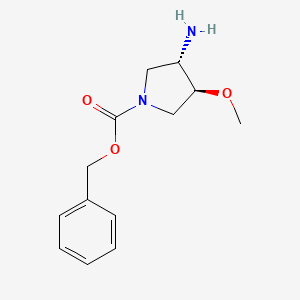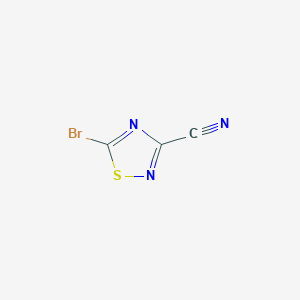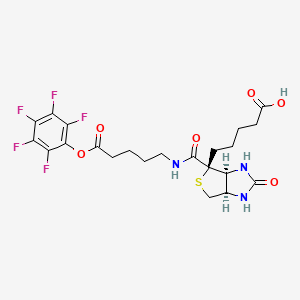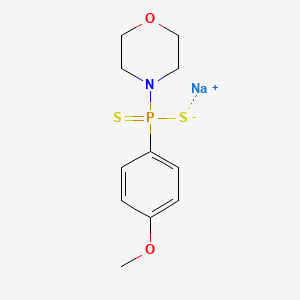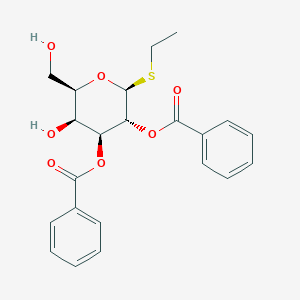
(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of nucleophiles such as thiols, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the development of chiral compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its hydroxyl and ethylthio groups can interact with various biological targets, making it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is desired.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of various materials, including polymers and specialty chemicals. Its unique functional groups make it a versatile intermediate for the production of a wide range of products.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. The hydroxyl and ethylthio groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate include other tetrahydropyran derivatives with different substituents. Examples include:
- (2S,3R,4S,5S,6R)-2-(Methylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- (2S,3R,4S,5S,6R)-2-(Phenylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and ethylthio groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H24O7S |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3-benzoyloxy-2-ethylsulfanyl-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate |
InChI |
InChI=1S/C22H24O7S/c1-2-30-22-19(29-21(26)15-11-7-4-8-12-15)18(17(24)16(13-23)27-22)28-20(25)14-9-5-3-6-10-14/h3-12,16-19,22-24H,2,13H2,1H3/t16-,17+,18+,19-,22+/m1/s1 |
Clé InChI |
YLPJYVKVAZFIOM-IHZGOTPNSA-N |
SMILES isomérique |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCSC1C(C(C(C(O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
